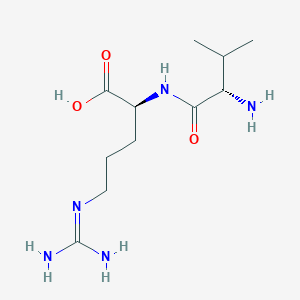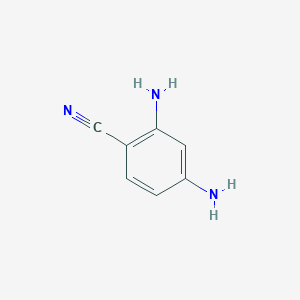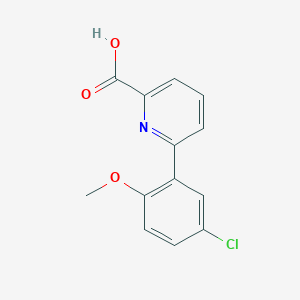
6-(5-Chloro-2-methoxyphenyl)picolinic acid
Vue d'ensemble
Description
6-(5-Chloro-2-methoxyphenyl)picolinic acid (CPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPA is a picolinic acid derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
Target of Action
Picolinic acid, a related compound, is known to bind tozinc finger proteins (ZFPs) . ZFPs play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding.
Mode of Action
Picolinic acid, a related compound, works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .
Biochemical Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production.
Result of Action
The disruption of zinc binding to zinc finger proteins by picolinic acid can potentially inhibit the function of these proteins, affecting the biological processes they are involved in .
Avantages Et Limitations Des Expériences En Laboratoire
6-(5-Chloro-2-methoxyphenyl)picolinic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and limit its application in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 6-(5-Chloro-2-methoxyphenyl)picolinic acid. In medicinal chemistry, further studies are needed to explore the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and cancer. In biochemistry, research is needed to explore the catalytic and sensing properties of metal complexes synthesized using this compound. In agriculture, further studies are needed to explore the potential of this compound as a herbicide and its effects on non-target organisms.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the potential of this compound in various fields and to develop new applications for this promising compound.
Applications De Recherche Scientifique
6-(5-Chloro-2-methoxyphenyl)picolinic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) activity. In biochemistry, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications. In agriculture, this compound has been shown to possess herbicidal activity against various weed species.
Propriétés
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEAUJBURZVAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




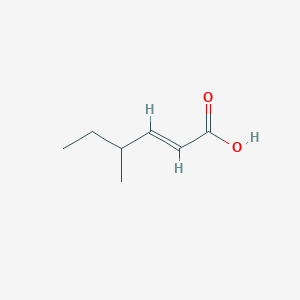
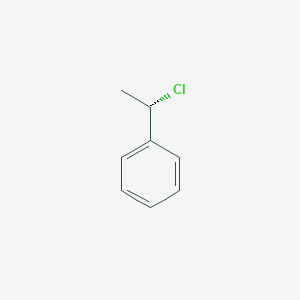
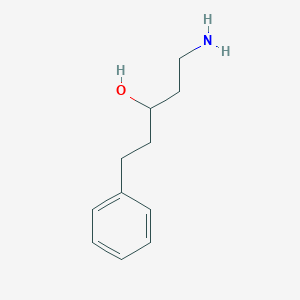
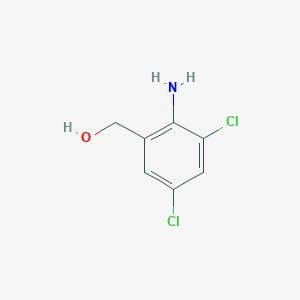
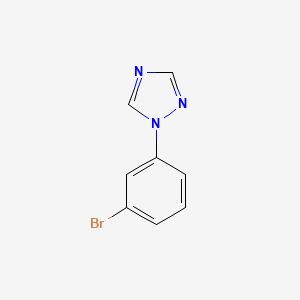
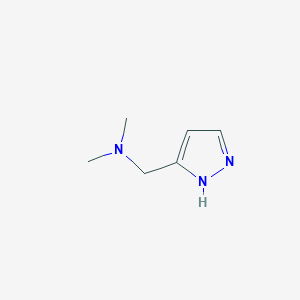
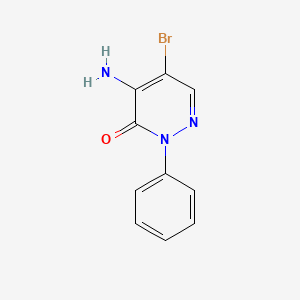

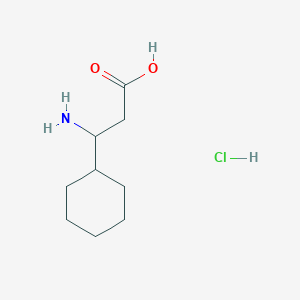
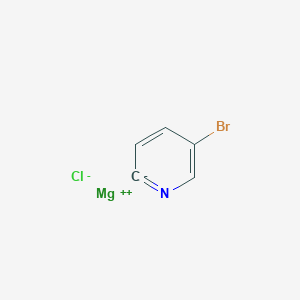
![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)
